molecular formula C10H9NO B13961521 4-(Prop-1-yn-1-yl)benzamide CAS No. 474661-31-9

4-(Prop-1-yn-1-yl)benzamide

Cat. No.: B13961521
CAS No.: 474661-31-9
M. Wt: 159.18 g/mol
InChI Key: UNIQWZSUTRFPBE-UHFFFAOYSA-N
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Description

4-(Prop-1-yn-1-yl)benzamide is an organic compound featuring a benzamide core with a propynyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-yn-1-yl)benzamide typically involves the reaction of 4-bromobenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated derivatives like 4-(propyl)benzamide.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-(Prop-1-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Prop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The propynyl group may also facilitate interactions with biological macromolecules, enhancing the compound’s efficacy. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-yn-1-yl)benzamide stands out due to its specific structural features and the versatility of its propynyl group. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

CAS No.

474661-31-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-prop-1-ynylbenzamide

InChI

InChI=1S/C10H9NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H2,11,12)

InChI Key

UNIQWZSUTRFPBE-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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